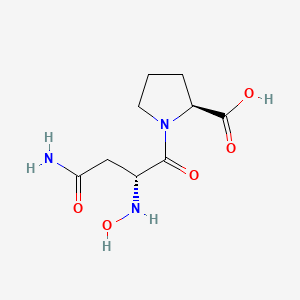![molecular formula C16H13Cl2NO4 B14393641 2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide CAS No. 87762-04-7](/img/structure/B14393641.png)
2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a dichlorophenyl group, a methoxybenzoyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide typically involves multiple steps, including electrophilic aromatic substitution and acylation reactions. One common synthetic route is as follows:
Electrophilic Aromatic Substitution: The starting material, 2,3-dichlorophenol, undergoes electrophilic aromatic substitution with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This forms 2,3-dichloro-4-(4-m
Properties
CAS No. |
87762-04-7 |
|---|---|
Molecular Formula |
C16H13Cl2NO4 |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(4-methoxybenzoyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-10-4-2-9(3-5-10)16(21)11-6-7-12(15(18)14(11)17)23-8-13(19)20/h2-7H,8H2,1H3,(H2,19,20) |
InChI Key |
BXEAJTNWCDRLMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OCC(=O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




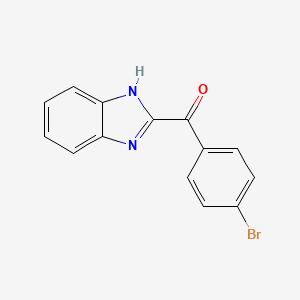
![1,3,5-Triphenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14393601.png)
![4-[(2,5-Dichlorobenzene-1-sulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14393602.png)
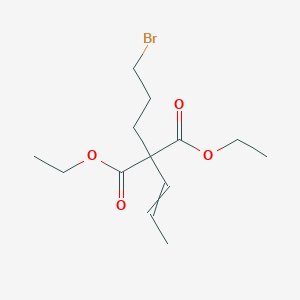
![4'-Bromo-5-hydroxy-2',6'-dimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14393623.png)
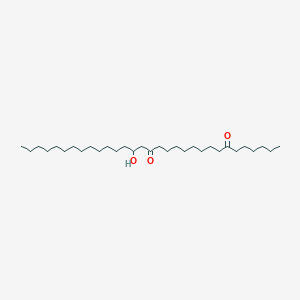
![N-[2-(2-Chlorophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14393639.png)
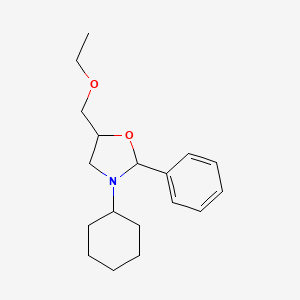
![10-[(Piperidin-3-YL)methyl]-10H-phenothiazin-1-OL](/img/structure/B14393650.png)

![4-[(E)-3-benzyliminoprop-1-enyl]naphthalen-1-ol](/img/structure/B14393664.png)
